

# An In-depth Technical Guide to the Stereochemistry and Synthesis of Novo29 (Clovibactin)

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## Compound of Interest

Compound Name: *Antimicrobial agent-29*

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## Abstract

Novo29, also known as clovibactin, is a promising depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including drug-resistant pathogens.<sup>[1][2][3]</sup> Its unique mechanism of action, which involves targeting essential precursors of bacterial cell wall synthesis, and a low propensity for resistance development have positioned it as a significant candidate for further preclinical development.<sup>[3][4]</sup> This technical guide provides a comprehensive overview of the stereochemistry and synthesis of Novo29, with a focus on the key chemical features and methodologies that are critical for its biological activity.

## Stereochemistry of Novo29

Novo29 is an eight-residue depsipeptide characterized by a macrolactone ring and a linear tail. <sup>[1][2]</sup> A crucial feature of its structure is the presence of the noncanonical amino acid hydroxyasparagine (hydroxyAsn) at position 5. The determination of the precise stereochemistry of this residue was a key step in understanding the molecule's activity.

Through a combination of chemical synthesis, spectroscopic analysis (<sup>1</sup>H NMR and LC-MS), and in vitro antibiotic activity assays, the absolute stereochemistry of the hydroxyasparagine residue in naturally occurring Novo29 was definitively established as (2R,3R)-

hydroxyasparagine.[1][5][6][7] This was confirmed by comparing the natural product to synthetically prepared Novo29 and its diastereomer, epi-Nov29, which contains (2R,3S)-hydroxyasparagine.[1][5] The (2R,3R) configuration of the hydroxyasparagine residue is critical for the antibiotic activity of Novo29, as epi-Nov29 exhibited no significant activity.[1]

X-ray crystallography of epi-Nov29 revealed an amphiphilic conformation, where hydrophobic and hydrophilic residues are segregated on opposite faces of the molecule.[1][5][6] Molecular modeling suggests that Novo29 can adopt a similar amphiphilic structure, which is believed to be important for its interaction with the bacterial cell membrane and its molecular targets.[1][5][6]

## Synthesis of Novo29

The total synthesis of Novo29 has been achieved through a convergent strategy involving solid-phase peptide synthesis (SPPS) of a linear precursor, followed by a solution-phase macrolactamization.[1][8] A critical aspect of the synthesis is the preparation of the chiral Fmoc-protected hydroxyasparagine building blocks.

## Synthesis of Fmoc-(2R,3R)-hydroxyasparagine-OH

Two main synthetic routes to the key building block, Fmoc-(2R,3R)-hydroxyasparagine-OH, have been reported:

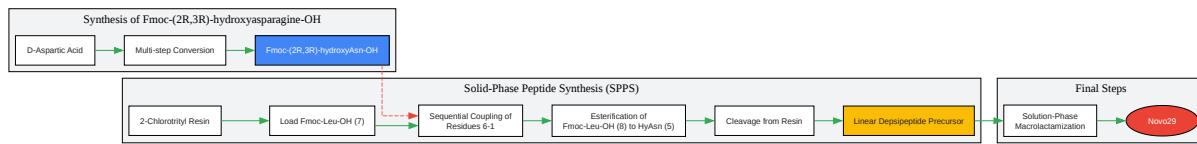
- Route 1: From (R,R)-diethyl tartrate. This initial route involves a multi-step synthesis starting from the readily available chiral pool material, (+)-diethyl L-tartrate.[1]
- Route 2: Improved Synthesis from D-aspartic acid. A more efficient and scalable synthesis was later developed, starting from D-aspartic acid. This improved route significantly shortens the synthetic sequence.[8][9]

## Solid-Phase Peptide Synthesis (SPPS) and Cyclization

The synthesis of the linear depsipeptide precursor is carried out on a solid support, typically 2-chlorotriyl resin, using Fmoc-based chemistry.[8] The synthesis begins with the loading of the C-terminal amino acid, Fmoc-Leu-OH (position 7), onto the resin.[1][8] The subsequent amino acids are then coupled sequentially. The ester bond in the depsipeptide is formed by esterifying

the  $\beta$ -hydroxy group of the (2R,3R)-hydroxyasparagine residue at position 5 with Fmoc-Leu-OH (position 8).<sup>[1][2]</sup>

Following the assembly of the linear peptide, it is cleaved from the resin. The final macrolactamization is then performed in solution to yield Novo29.



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Synthetic Workflow for Novo29.

## Quantitative Data: In Vitro Antibiotic Activity

The antibiotic potency of natural and synthetic Novo29, along with its inactive epimer, has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below.

Compound	Bacillus subtilis ATCC 6051 (µg/mL)	Staphylococcus epidermidis ATCC 14990 (µg/mL)	Escherichia coli ATCC 10798 (µg/mL)
Natural Novo29	0.125	0.25	8
Synthetic Novo29	0.125	0.25	8
epi-Novo29	>32	>32	>32

Data sourced from  
Krumberger et al.  
(2023).[\[1\]](#)

## Experimental Protocols

### General Method for Solid-Phase Peptide Synthesis of Novo29 Linear Precursor

The synthesis is performed on 2-chlorotriptyl chloride resin.

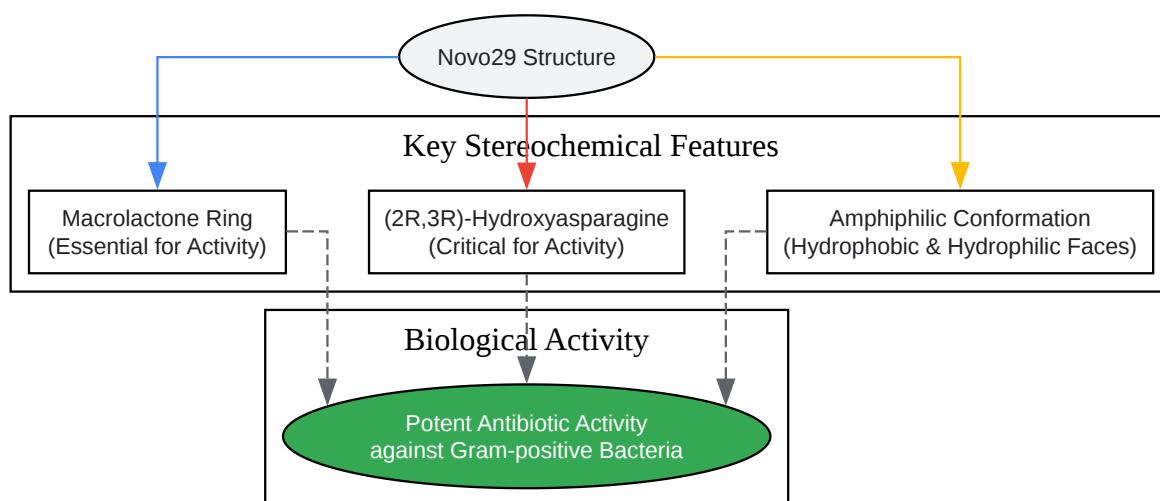
- Resin Loading: The first amino acid, Fmoc-Leu-OH, is loaded onto the resin.
- Fmoc Deprotection: The Fmoc protecting group is removed using a solution of 20% piperidine in dimethylformamide (DMF).
- Amino Acid Coupling: The subsequent Fmoc-protected amino acids are coupled using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA) in DMF.
- Esterification: For the formation of the ester linkage, the protected peptide on the resin is treated with Fmoc-Leu-OH, diisopropylcarbodiimide (DIC), and 4-dimethylaminopyridine (DMAP).[\[1\]](#)[\[2\]](#)
- Cleavage: The final linear peptide is cleaved from the resin using a mild acid solution, such as 20% hexafluoroisopropanol (HFIP) in dichloromethane (DCM).[\[2\]](#)

## Macrolactamization

The crude linear peptide is cyclized in a dilute solution using a peptide coupling reagent such as diphenylphosphoryl azide (DPPA) or HATU in the presence of a base. The reaction is typically carried out in a solvent like DMF over an extended period to favor intramolecular cyclization over intermolecular polymerization.

## Mechanism of Action and Key Structural Features

Novo29 inhibits bacterial cell wall synthesis by targeting essential peptidoglycan precursors, namely lipid II and lipid III.<sup>[3][4]</sup> It is believed to bind to the pyrophosphate moiety of these precursors, thereby preventing their incorporation into the growing peptidoglycan chain.<sup>[4]</sup> This interaction is facilitated by the specific three-dimensional structure of Novo29.



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### Key Stereochemical Features of Novo29.

Structure-activity relationship (SAR) studies, including alanine scanning, have revealed that several residues, including Phe1, D-Leu2, Ser4, Leu7, and Leu8, are important for the antibiotic activity of Novo29.<sup>[9]</sup> The macrolactone ring is absolutely essential for its function, as acyclic analogues are inactive.<sup>[9][10]</sup>

## Conclusion

The successful stereochemical determination and total synthesis of Novo29 have been pivotal in advancing our understanding of this novel antibiotic. The establishment of the (2R,3R) stereochemistry of the hydroxyasparagine residue and the development of a robust synthetic route have enabled detailed structure-activity relationship studies and have paved the way for the generation of analogues with potentially improved properties. The unique structural features of Novo29, coupled with its potent activity and low resistance profile, make it a highly attractive scaffold for the development of new therapeutics to combat bacterial infections.

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